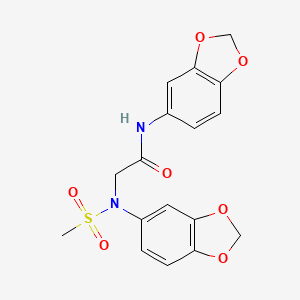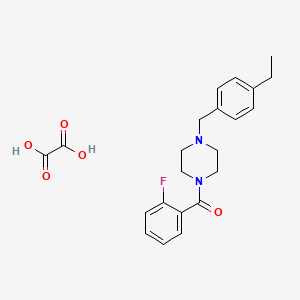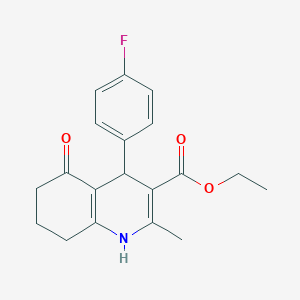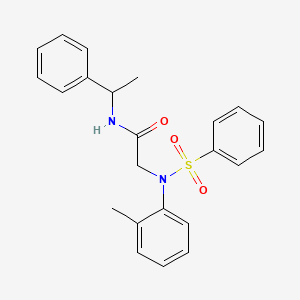
2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide, also known as BTA-EG4, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BTA-EG4 is a small molecule that can be synthesized in the laboratory and has been shown to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and immune response. By inhibiting these pathways, this compound may be able to induce apoptosis in cancer cells and reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition may have implications for the treatment of neurological disorders such as Alzheimer's disease. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide in lab experiments is that it is a small molecule that can be easily synthesized in the laboratory. This allows researchers to study its effects in a controlled environment. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
未来方向
There are several future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide. One direction is to further investigate its mechanism of action in order to better understand its effects on cells. Another direction is to explore its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in animal and human studies.
合成方法
2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide can be synthesized in the laboratory using a multi-step process. The first step involves the reaction of 2-aminophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminophenol. The second step involves the reaction of 2-(2-chloroacetyl)aminophenol with thiourea to form 2-(1,3-benzoxazol-2-ylthio)acetamide. The final step involves the reaction of 2-(1,3-benzoxazol-2-ylthio)acetamide with 1-phenylethylamine to form this compound.
科学研究应用
2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide has been shown to have potential therapeutic applications in various scientific research studies. One study found that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that this compound can reduce inflammation and oxidative stress in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have antibacterial and antifungal properties, which may have applications in the development of new antibiotics.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12(13-7-3-2-4-8-13)18-16(20)11-22-17-19-14-9-5-6-10-15(14)21-17/h2-10,12H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLOAAOADZBCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033128.png)

![ethyl 4-[N-(4-chlorobenzoyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5033145.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5033147.png)
![3-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B5033155.png)

![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B5033169.png)
![N-cyclopentyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B5033187.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-diethoxybenzamide](/img/structure/B5033190.png)


![2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5033215.png)


